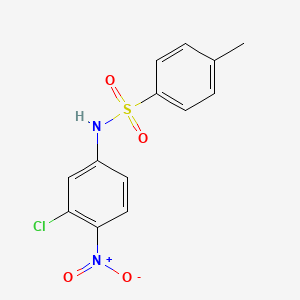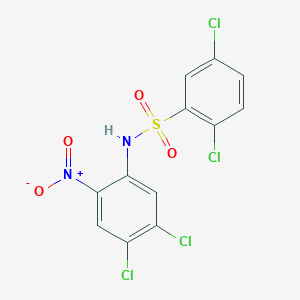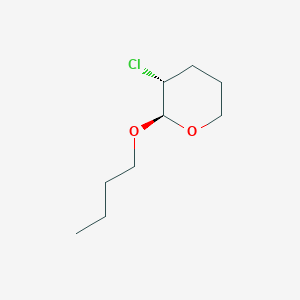
(2R,3R)-2-butoxy-3-chlorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-butoxy-3-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-butoxy-3-chlorooxane typically involves the selective reduction of precursor compounds under controlled conditions. One common method includes the use of borane or borane complexes to achieve stereoselective reduction . The reaction is carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-butoxy-3-chlorooxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers or simpler compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Borane complexes are frequently used for stereoselective reductions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
(2R,3R)-2-butoxy-3-chlorooxane has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3R)-2-butoxy-3-chlorooxane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into particular active sites of enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol: Investigated for its host selectivity properties.
Uniqueness
(2R,3R)-2-butoxy-3-chlorooxane is unique due to its specific stereochemistry and the resulting reactivity and applications. Its ability to undergo selective reactions and its potential in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61092-41-9 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(2R,3R)-2-butoxy-3-chlorooxane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
YVJCTCVZSCULEB-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCO[C@H]1[C@@H](CCCO1)Cl |
Canonical SMILES |
CCCCOC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


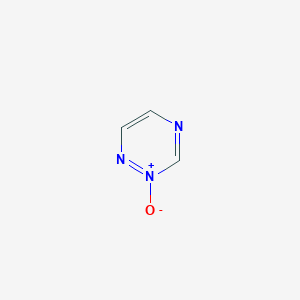
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
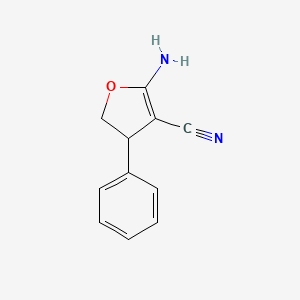
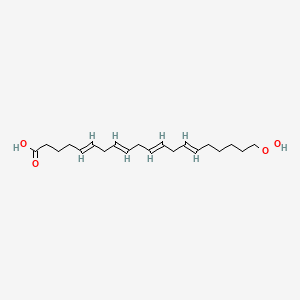
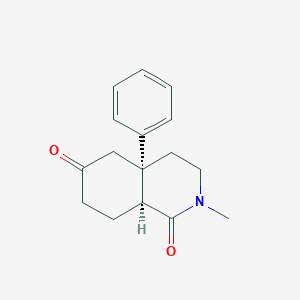
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)
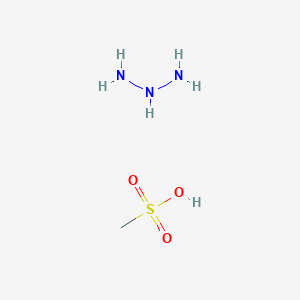
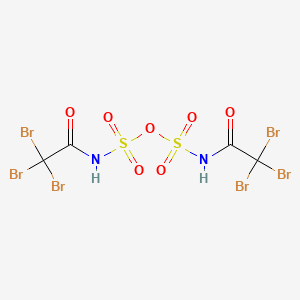
![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)
